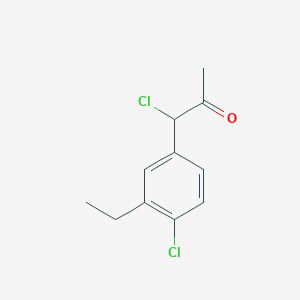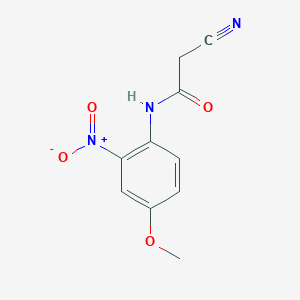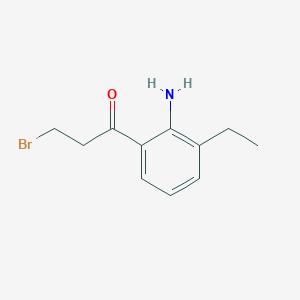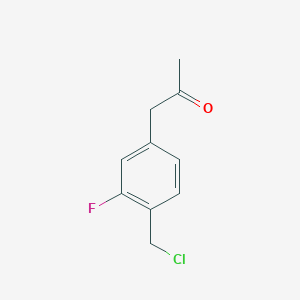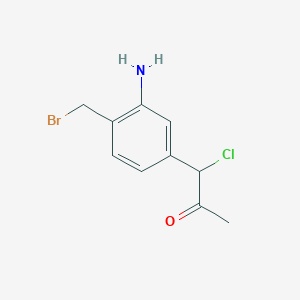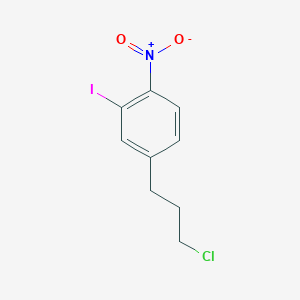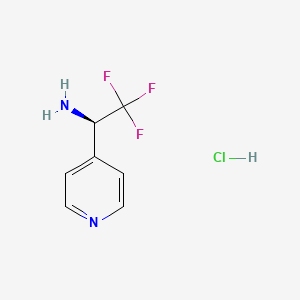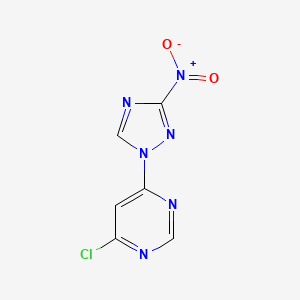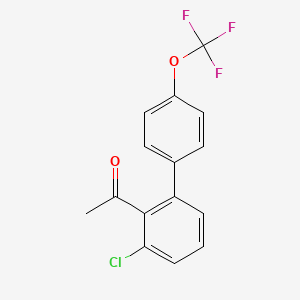
1-(3-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a biphenyl structure
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Chloro and Trifluoromethoxy Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Ethanone Moiety: The ethanone moiety can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, aluminum chloride), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other biphenyl derivatives such as:
1-(4-Chlorobiphenyl-2-yl)-ethanone: Similar structure but lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(3-Bromo-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with a bromo group instead of a chloro group, potentially affecting reactivity and applications.
1-(3-Chloro-4’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group, which may influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C15H10ClF3O2 |
|---|---|
Poids moléculaire |
314.68 g/mol |
Nom IUPAC |
1-[2-chloro-6-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)14-12(3-2-4-13(14)16)10-5-7-11(8-6-10)21-15(17,18)19/h2-8H,1H3 |
Clé InChI |
RCUSBYOSACNZEC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



